molecular formula C7H5BrO2 B077567 2-Bromo-5-methyl-1,4-benzoquinone CAS No. 13070-25-2

2-Bromo-5-methyl-1,4-benzoquinone

Cat. No.: B077567
CAS No.: 13070-25-2
M. Wt: 201.02 g/mol
InChI Key: GELQQGMYSDRBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H5BrO2 It is a derivative of benzoquinone, where a bromine atom and a methyl group are substituted at the 2 and 5 positions, respectively

Scientific Research Applications

2-Bromo-5-methyl-1,4-benzoquinone has several applications in scientific research:

Safety and Hazards

The safety symbols for “2-Bromo-5-methyl-1,4-benzoquinone” are GHS07 . The hazard statements include H315-H319 , which indicate that it causes skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P , which provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-1,4-benzoquinone typically involves the bromination of 5-methyl-1,4-benzoquinone. One efficient method includes the use of sodium bromide and hydrogen peroxide in acetic acid at room temperature . The reaction proceeds with high yield and is environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the laboratory synthesis method using sodium bromide and hydrogen peroxide suggests it could be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and cerium ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted benzoquinone derivatives.

Comparison with Similar Compounds

  • 2,5-Dibromo-1,4-benzoquinone
  • 2-Methyl-1,4-benzoquinone
  • 5-Bromo-1,4-benzoquinone

Comparison: 2-Bromo-5-methyl-1,4-benzoquinone is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and redox properties. Compared to 2,5-dibromo-1,4-benzoquinone, it has a lower degree of halogenation, making it less reactive in certain substitution reactions. Compared to 2-methyl-1,4-benzoquinone, the presence of the bromine atom enhances its electron-withdrawing effects, making it more suitable for specific redox reactions .

Properties

IUPAC Name

2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQQGMYSDRBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369604
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13070-25-2
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 2
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 4
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 5
2-Bromo-5-methyl-1,4-benzoquinone
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-methyl-1,4-benzoquinone
Customer
Q & A

Q1: What is the role of 2-Bromo-5-methyl-1,4-benzoquinone in the synthesis of natural quinone analogs?

A1: this compound serves as a dienophile in Diels-Alder reactions with 1-aryl-2-R-3-trimethylsiloxy-1,3-butadienes. This reaction leads to the formation of Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones, which are analogs of natural quinones [].

Q2: Can you provide an example of a specific reaction using this compound to synthesize a natural quinone analog?

A2: The reaction of this compound with 1-(2-methoxyphenyl)-2-R-3-trimethylsiloxy-1,3-butadienes produces Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones. This reaction pathway highlights the utility of this compound as a building block in organic synthesis for creating structurally diverse quinone analogs [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.